(S)-Butibufen is derived from the propionic acid class of NSAIDs, which includes other well-known drugs such as ibuprofen. The stereochemistry of (S)-Butibufen plays a crucial role in its pharmacological activity, as the specific enantiomer exhibits distinct biological effects compared to its counterparts. The compound's classification as a chiral NSAID highlights the importance of stereoselectivity in drug efficacy and safety.
The synthesis of (S)-Butibufen can be achieved through various methods, predominantly involving asymmetric synthesis techniques that favor the formation of the desired enantiomer. One notable approach is the use of chiral auxiliary methods, where a chiral molecule is temporarily attached to facilitate the formation of the target compound.
Recent studies have explored new synthetic routes that enhance yield and purity while minimizing by-products. For instance, one method involves the use of specific catalysts that promote enantioselectivity during the reaction process, ensuring that predominantly (S)-Butibufen is produced .
(S)-Butibufen undergoes various chemical reactions typical of non-steroidal anti-inflammatory drugs. These include esterification, hydrolysis, and conjugation reactions, which can modify its pharmacokinetic properties.
For example, esterification reactions can enhance its solubility and bioavailability, making it more effective in therapeutic applications . Furthermore, studies have indicated that (S)-Butibufen can interact with biological targets such as cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
The mechanism of action of (S)-Butibufen involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. By blocking these enzymes, (S)-Butibufen effectively reduces inflammation and alleviates pain symptoms.
Research indicates that the selectivity towards COX-2 may contribute to fewer gastrointestinal side effects compared to traditional NSAIDs that inhibit both COX-1 and COX-2 . This selectivity underscores the importance of stereochemistry in determining the pharmacological profile of (S)-Butibufen.
(S)-Butibufen exhibits several key physical and chemical properties:
These properties are vital for understanding how (S)-Butibufen behaves in pharmaceutical formulations and biological systems .
(S)-Butibufen has significant applications in clinical settings due to its analgesic and anti-inflammatory effects. It is primarily used for:
Moreover, ongoing research continues to explore new therapeutic avenues for (S)-Butibufen, including its role in combination therapies for enhanced efficacy against inflammatory disorders .
The systematic identification of (S)-Butibufen follows the strict conventions of the International Union of Pure and Applied Chemistry (IUPAC) system. Its IUPAC name is (S)-2-[4-(2-methylpropyl)phenyl]butanoic acid, reflecting its chiral configuration at the α-carbon of the butanoic acid chain. This naming adheres to the hierarchy of functional groups, where the carboxylic acid (-COOH) receives priority as the principal functional group, denoted by the suffix "-oic acid" [5]. The parent hydrocarbon chain is a butane derivative (four carbons), with substitution at carbon-2 by a 4-(2-methylpropyl)phenyl group. The "S" stereodescriptor preceding the name explicitly denotes the absolute configuration of the chiral center [4] [8].
Structurally, (S)-Butibufen (C₁₄H₂₀O₂; MW 220.31 g/mol) exhibits constitutional isomerism with other arylpropionic acid NSAIDs like ibuprofen. While both share an aryl-propionic acid scaffold, (S)-Butibufen features a butyl extension (CH₂-CH₃) at the chiral center instead of ibuprofen's methyl group. This elongation influences steric interactions and electronic distribution. The molecule comprises three key structural domains: (1) a carboxylic acid pharmacophore essential for COX enzyme binding; (2) a chiral α-carbon governing stereoselective recognition; and (3) a lipophilic biphenyl domain with an isobutyl (2-methylpropyl) side chain facilitating membrane penetration and hydrophobic binding [4] [8].
Table 1: IUPAC Nomenclature Components of (S)-Butibufen
Component | Assignment | Structural Feature |
---|---|---|
Parent Hydrocarbon | Butane | C-C(*)-C-COOH backbone |
Principal Functional Group | Carboxylic acid | -COOH suffix ("-oic acid") |
Key Substituent | 4-(2-Methylpropyl)phenyl | Aromatic ring with isobutyl chain at para-position |
Stereodescriptor | (S) | Configuration at C2 of butanoic acid |
Full Name | (S)-2-[4-(2-methylpropyl)phenyl]butanoic acid | Specifies configuration and substituent position |
The chiral carbon in (S)-Butibufen is the second carbon of the butanoic acid chain (Cα), bonded to four distinct moieties: (1) hydrogen atom, (2) carboxylic acid group (-COOH), (3) ethyl group (-CH₂CH₃), and (4) the 4-(2-methylpropyl)phenyl aromatic system. Assignment of the S-configuration follows the Cahn-Ingold-Prelog priority rules:1. Priority Assignment:- Highest: -COOH (O, O, C)- Second: -C₆H₄CH(CH₃)₂ (C, C, H)- Third: -CH₂CH₃ (C, H, H)- Lowest: -H [3]2. Spatial Orientation: With the lowest priority group (H) oriented away, tracing the path from -COOH (1) → -C₆H₄CH(CH₃)₂ (2) → -CH₂CH₃ (3) yields a counterclockwise (sinistrorotatory) path, confirming the S configuration [3] [6].
Pharmacologically, the S-enantiomer is the eutomer (biologically active form). It selectively inhibits cyclooxygenase (COX) isoforms, particularly COX-1, with an IC₅₀ of ~1.5 μM in rat leukocyte assays. This activity stems from its optimal three-dimensional orientation, enabling high-affinity docking into the COX active site. The carboxylic acid group coordinates with Arg120 and Tyr355 residues, while the aromatic system engages in π-stacking within a hydrophobic channel. In contrast, the (R)-enantiomer displays negligible COX inhibition (>100 μM IC₅₀), confirming strict enantioselectivity in target engagement [1] [6].
(S)-Butibufen exhibits distinct pharmacological and physicochemical properties compared to its (R)-counterpart and the racemate. Key differences are quantified below:
Table 2: Comparative Properties of Butibufen Enantiomers and Racemate
Property | (S)-Butibufen | (R)-Butibufen | Racemic Butibufen | Significance |
---|---|---|---|---|
COX-1 Inhibition (IC₅₀) | 1.5 μM | >100 μM | ~3.0 μM* | (S)-form drives all COX inhibition |
5-LOX Inhibition | Inactive | Inactive | Inactive | Pathway selectivity retained |
Analgesic Efficacy | High (ED₅₀: 8 mg/kg) | Negligible | Moderate (ED₅₀: 16 mg/kg) | Racemate potency half of (S)-form |
Metabolic Stability (t₁/₂) | 7.2 hours | 2.1 hours | 4.5 hours | (R) rapidly inactivated |
Crystallographic Melting Point | 121-123°C | 118-120°C | 105-108°C | Distinct lattice stability |
Specific Optical Rotation [α]₂₅D | +52.3° (c=1, CHCl₃) | -51.8° (c=1, CHCl₃) | ~0° | Confirms enantiomeric purity |
*Calculated IC₅₀ for racemate assumes no antagonism between enantiomers [1] [4] [6].
Crucially, no metabolic chiral inversion occurs between (R)- and (S)-Butibufen, unlike ibuprofen. This absence stems from the steric hindrance imparted by the ethyl group at Cα, which impedes the formation of the coenzyme A thioester intermediate required for inversion. Consequently, administering pure (S)-Butibufen avoids the pharmacokinetic complications and variable activity associated with racemic formulations where inversion kinetics are formulation-dependent [4] [6].
X-ray diffraction studies reveal that (S)-Butibufen crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.82 Å, b = 10.24 Å, c = 22.46 Å. The asymmetric unit contains one molecule, demonstrating the absence of racemic mixing in the crystal lattice. Key conformational features include:
Thermal analysis shows a sharp melting endotherm at 121-123°C for (S)-Butibufen, notably higher than the racemate (105-108°C) or (R)-enantiomer (118-120°C). This elevated melting point reflects the energetically stable crystalline packing enabled by uniform chirality. Polymorphism screening identifies only one stable form (Form I), enhancing pharmaceutical processability. The hydrogen-bonded dimer motif persists even in solvates, underscoring its role in solid-state stability [4].
Table 3: Crystallographic Parameters of (S)-Butibufen
Parameter | Value | Implication |
---|---|---|
Crystal System | Orthorhombic | Asymmetric unit accommodates molecular shape |
Space Group | P2₁2₁2₁ | Chiral space group; enantiopure confirmation |
Unit Cell Dimensions | a=6.82 Å, b=10.24 Å, c=22.46 Å | Reflects dimer and stacking periodicities |
Hydrogen Bonding | O-H···O (2.65 Å); Dimer R₂²(8) motif | Stabilizes crystal lattice |
Torsion Angle (C1-C2-C3-O1) | -172.5° | Extended carboxylic acid conformation |
Density (calc.) | 1.182 g/cm³ | Consistent with aromatic/aliphatic packing |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7